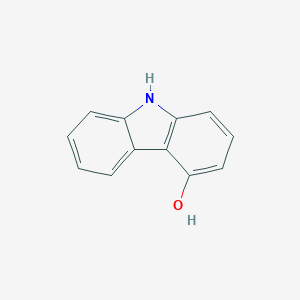

4-Hydroxycarbazole

Overview

Description

4-Hydroxycarbazole is a heterocyclic organic compound that belongs to the carbazole family. Carbazoles are known for their tricyclic structure, which consists of a pyrrole ring fused with two benzene rings. This compound is notable for its hydroxyl group attached to the fourth position of the carbazole ring. Carbazoles, including this compound, are found in various natural sources such as higher plants, blue algae, and filamentous fungi. They exhibit a range of biological and pharmacological properties, making them significant in both natural and synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Hydroxycarbazole involves the dehydration of 1,2,3,4-tetrahydro-4-oxocarbazole. This reaction is typically carried out in an aqueous alkaline solution using Raney nickel as a catalyst . Another method involves the benzannulation of 3-nitroindoles with alkylidene azlactones under mild and transition-metal-free conditions . This method is advantageous due to its mild reaction conditions and the ability to produce various substituted this compound derivatives.

Industrial Production Methods

Industrial production of this compound often follows the dehydration method due to its economic feasibility and scalability. The process involves the reaction of cyclohexane-1,3-dione with phenylhydrazine to form cyclohexane-1,3-dione monophenylhydrazone, which undergoes a Fischer rearrangement to produce 1,2,3,4-tetrahydro-4-oxocarbazole. This intermediate is then dehydrated to yield this compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxycarbazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into tetrahydro derivatives.

Substitution: The hydroxyl group can be substituted with various alkyl or acyl groups through O-alkylation or O-acylation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydrocarbazole derivatives.

Substitution: Alkylated or acylated carbazole derivatives.

Scientific Research Applications

Synthesis of 4-Hydroxycarbazole

The synthesis of this compound can be achieved through several methods, including:

- Dehydration of Tetrahydro-4-oxocarbazole : This method involves the dehydration of 1,2,3,4-tetrahydro-4-oxocarbazole in an aqueous alkaline solution using catalysts such as Raney nickel. This process has been optimized for large-scale production due to its economic efficiency .

- Benzannulation from Indoles : Recent advancements have allowed the synthesis of this compound derivatives from easily prepared 3-nitroindoles through a series of reactions (vinylogous conjugate addition/cyclization/elimination/aromatization) that enhance yield and reduce reaction complexity .

Biological Activities

This compound exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

- Antioxidant Properties : Studies have shown that derivatives of this compound possess significant antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Some synthesized derivatives have demonstrated promising anti-inflammatory properties in vitro, indicating potential for therapeutic applications in inflammatory conditions .

- Pharmacological Applications : The compound serves as a precursor for various pharmacologically active carbazole derivatives. For instance, it is linked to the synthesis of carvedilol, a drug used for treating heart conditions .

Industrial Applications

The versatility of this compound extends to several industrial applications:

- Organic Electronics : 4-OHC is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its suitable electronic properties . Its ability to act as a hole transport material enhances the efficiency of these devices.

- Dyes and Pigments : The compound's structural characteristics allow it to be used in dye formulations, providing vibrant colors and stability .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of various this compound derivatives using DPPH radical scavenging assays. The results indicated that certain modifications to the carbazole structure significantly enhanced antioxidant capacity compared to unmodified 4-OHC.

Case Study 2: Synthesis for Pharmaceutical Use

Research focused on synthesizing novel this compound derivatives for potential use as anti-inflammatory agents. The study employed microwave-assisted reactions to improve yield and reduce reaction time, demonstrating the compound's adaptability in pharmaceutical research .

Mechanism of Action

The mechanism of action of 4-Hydroxycarbazole involves its interaction with various molecular targets and pathways. It acts as an electron donor in the preparation of nonlinear optical chromophores. In biological systems, it exhibits anti-inflammatory and antioxidant activities by inhibiting the denaturation of proteins and scavenging free radicals . The exact molecular targets and pathways are still under investigation, but its binding affinity to certain receptors has been demonstrated through molecular docking studies .

Comparison with Similar Compounds

Similar Compounds

Carbazole: The parent compound without the hydroxyl group.

2-Hydroxycarbazole: A hydroxyl group attached at the second position.

3-Hydroxycarbazole: A hydroxyl group attached at the third position.

Uniqueness

4-Hydroxycarbazole is unique due to its specific hydroxyl group positioning, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in both research and industrial applications .

Biological Activity

4-Hydroxycarbazole (4-OHC) is a compound of significant interest due to its various biological activities, including antimicrobial, anti-inflammatory, and potential roles in drug metabolism. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. A study evaluated several carbazole derivatives for their antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Organism | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| 2 | Staphylococcus aureus | 16 | >60 |

| 3 | Escherichia coli | 64 | >40 |

| 7 | Candida albicans | 64 | >60 |

| 1 | Aspergillus flavus | 64 | >65 |

The results indicate that compounds derived from this compound exhibit considerable inhibition of Gram-positive bacteria such as S. aureus, while showing moderate activity against Gram-negative strains like E. coli and P. aeruginosa. Notably, the antifungal activity was pronounced against C. albicans and A. flavus, with growth reductions exceeding 60% at higher concentrations .

2. Cytotoxicity and Hemolytic Activity

The cytotoxic effects of this compound derivatives were assessed using human fibroblast cell lines. The study found that these compounds exhibited higher toxicity to fibroblasts compared to erythrocytes.

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Concentration (µg/mL) | Cell Viability Reduction (%) |

|---|---|---|

| 1 | 32 | ~60 |

| 9 | 4 | ~40 |

The viability of fibroblasts decreased significantly with most compounds, with compound 9 showing the highest toxicity . The hemolytic activity was relatively low, with values not exceeding 13%, indicating a favorable safety profile for potential therapeutic applications .

3. Metabolism and Carcinogenicity Assessment

Research into the metabolic fate of this compound has revealed its formation as a minor metabolite from certain β-adrenergic receptor modulators like LY377604. Although it was identified as a mutagen in vitro, extensive in vivo studies indicated that it does not pose a significant carcinogenic risk.

Key Findings:

- In vitro studies showed that while free this compound could be formed, it was primarily conjugated and excreted as an O-glucuronide in urine.

- Long-term carcinogenicity studies demonstrated no tumor induction in animal models despite the presence of this metabolite .

4. Anti-inflammatory and Antioxidant Activities

The synthesis of novel derivatives of this compound has led to the discovery of compounds with notable anti-inflammatory and antioxidant properties. For instance, specific derivatives exhibited effective inhibition of pro-inflammatory markers in cellular models.

Table 3: Anti-inflammatory Activity of Novel Derivatives

These findings suggest that modifications to the hydroxycarbazole structure can enhance its therapeutic potential against inflammation-related conditions.

5. Case Studies and Applications

Case studies involving the application of carbazole derivatives in clinical settings have shown promising results. For instance, carvedilol, a well-known β-blocker derived from carbazole structures, utilizes the pharmacological benefits associated with these compounds to treat cardiovascular diseases effectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-hydroxycarbazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : 4-HCZ is typically synthesized via multi-step routes. A classic approach involves Ullmann coupling of 1-bromo-2-nitrobenzene with 2-iodoanisole, followed by cyclization and hydrolysis (total yield ~37%) . Solvent choice (e.g., DMSO for reflux) and reaction time (e.g., 18 hours for cyclization) significantly impact purity. Post-synthesis, crystallization using water-ethanol mixtures improves purity (>98%) .

- Key Data : Melting point: 169–173°C; solubility: >8.45 mg/mL in ethanol .

Q. How can researchers verify the identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm structural integrity via proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm).

- HPLC : Assess purity (>98%) with reverse-phase C18 columns and UV detection (λ = 254 nm).

- Melting Point : Compare observed values (169–173°C) with literature data .

- Validation : Cross-reference with databases like Reaxys or SciFinder to confirm novelty or match known spectra .

Q. What solvent systems are optimal for this compound in experimental workflows?

- Methodological Answer : 4-HCZ is freely soluble in polar aprotic solvents (e.g., DMSO, methanol) but has limited solubility in water. For kinetic studies, ethanol is preferred due to its low reactivity with carbazole derivatives .

- Note : Solubility data should be experimentally validated under controlled temperatures (e.g., 25°C) to avoid precipitation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The hydroxyl group at position 4 creates steric hindrance, particularly with bulky electrophiles. For example, 4-HCZ shows lower yields in SNAr reactions compared to 2-hydroxycarbazole due to proximity to the carbazole nitrogen . Computational modeling (DFT) can predict reactivity by analyzing electron density maps at the hydroxyl site.

- Case Study : In amination reactions, 4-HCZ requires harsher conditions (e.g., NH3/120°C) vs. 2-HCZ (NH3/80°C) .

Q. What strategies resolve conflicting spectral data when characterizing this compound derivatives?

- Methodological Answer :

- Isomer Discrimination : Use 2D NMR (e.g., NOESY) to distinguish regioisomers. For example, cross-peaks between H-5 and the hydroxyl group confirm 4-substitution .

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., [M+H]+ for C12H9NO: calculated 183.0684, observed 183.0682) .

- Data Conflict Protocol : Replicate synthesis under standardized conditions and compare with peer-reviewed spectra .

Q. How can continuous-flow reactors improve the scalability of this compound synthesis?

- Methodological Answer : Millimeter-scale photoreactors enable efficient photochemical synthesis of 4-HCZ via UV irradiation, reducing reaction times (e.g., from 18 hours to <2 hours) and improving yield (65% → 82%) . Key parameters include light intensity (λ = 365 nm) and flow rate (0.1 mL/min).

- Advantages : Enhanced mixing and heat transfer reduce side reactions (e.g., over-oxidation) .

Q. What are the challenges in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes interfering biomolecules.

- LC-MS/MS : Use multiple reaction monitoring (MRM) for trace quantification (LOQ = 0.1 ng/mL). Internal standards (e.g., deuterated 4-HCZ-d3) correct for matrix effects .

Q. How does this compound function as a precursor in pharmaceutical impurity profiling?

- Methodological Answer : 4-HCZ is a key intermediate in carvedilol synthesis. Its oxidation generates impurities like 4-(2,3-epoxypropoxy)carbazole, which require strict control (<0.1% per ICH guidelines). Analytical methods:

- Forced Degradation Studies : Expose 4-HCZ to oxidative stress (H2O2, 40°C/24 hours) and monitor impurities via UPLC-PDA .

- Regulatory Compliance : Cross-validate methods using EP/USP monographs for carvedilol .

Properties

IUPAC Name |

9H-carbazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOHATPGKDSULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200584 | |

| Record name | 4-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52602-39-8 | |

| Record name | 4-Hydroxycarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52602-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052602398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-carbazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D95E7727V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.